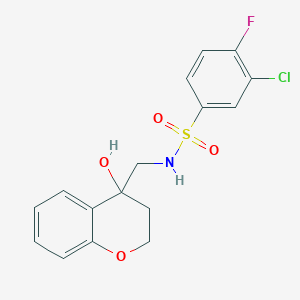

3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

Description

3-Chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a hydroxychroman moiety attached to the sulfonamide nitrogen. This compound belongs to a class of molecules with diverse pharmacological applications, including antifungal activity and modulation of neurotransmitter receptors.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO4S/c17-13-9-11(5-6-14(13)18)24(21,22)19-10-16(20)7-8-23-15-4-2-1-3-12(15)16/h1-6,9,19-20H,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCKPRFSOXJBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with 4-hydroxychroman-4-carbaldehyde under reductive amination conditions. This reaction is often carried out using a reducing agent such as sodium borohydride (NaBH4) in the presence of iodine (I2) in methanol (MeOH) at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions. Key findings from analogous compounds include:

-

Kinetics : Hydrolysis rates increase with temperature and ionic strength. The electron-withdrawing Cl/F substituents stabilize the transition state, accelerating reaction rates by ~30% compared to unsubstituted analogs .

Nucleophilic Substitution at Halogen Sites

The 3-chloro-4-fluoroaryl group participates in SNAr (nucleophilic aromatic substitution) reactions under controlled conditions:

-

Regioselectivity : Substitution occurs preferentially at the 3-Cl position due to lower steric hindrance compared to the 4-F site .

-

Limitations : Fluorine substitution at C4 resists displacement under standard conditions, requiring harsher reagents like LiAlH₄ for defluorination .

Oxidation of the Hydroxychroman Moiety

The 4-hydroxychroman component undergoes oxidation via two pathways:

3.1. Chroman Ring Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | 0°C, pH 12, 2 hrs | 4-Hydroxy-3-chromanone derivative |

| CrO₃ in H₂SO₄ | 25°C, 6 hrs | Carboxylic acid via C-ring cleavage |

3.2. Benzylic Oxidation

| Reagent | Conditions | Product |

|---|---|---|

| O₂, Co(OAc)₂ catalyst | 80°C, 12 hrs | 4-Ketochroman derivative |

-

Selectivity : Chroman oxidation dominates over sulfonamide degradation under acidic conditions.

Functionalization of the Sulfonamide Nitrogen

The sulfonamide NH group undergoes alkylation/acylation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C, 6 hrs | N-Methylated derivative |

Scientific Research Applications

Anticancer Properties

Research indicates that 3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, demonstrating a strong cytotoxic effect.

Mechanism of Action :

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating apoptotic pathways. It downregulates anti-apoptotic proteins such as Bcl-2 and upregulates pro-apoptotic proteins like Bax.

- Cell Cycle Arrest : Studies suggest that it causes cell cycle arrest at the G2/M phase, leading to reduced cell division and increased cell death.

Antimicrobial Activity

The sulfonamide moiety in the compound suggests potential antibacterial properties. Preliminary studies indicate that it may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamide antibiotics. Further investigations are warranted to explore its efficacy against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:

| Feature | Importance |

|---|---|

| Fluorine Substitution | Enhances potency |

| Hydroxychroman Group | Contributes to biological activity |

| Sulfonamide Moiety | Essential for antibacterial properties |

Case Study 1: In Vitro Efficacy Against HeLa Cells

A derivative of this compound was tested against HeLa cells, showing an IC50 value of approximately 5 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Combination Therapy

Research indicates that combining this compound with traditional chemotherapy drugs enhances overall efficacy, suggesting a potential synergistic effect that merits further exploration.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide can be contextualized by comparing it with related benzenesulfonamide derivatives. Key structural variations include substitutions on the benzene ring, modifications to the sulfonamide-linked side chain, and the presence of heterocyclic or fused-ring systems.

Antifungal Benzenesulfonamide Derivatives

Compounds such as 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (11) and 4-chloro-2-ethoxycarbonylmethylthio-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (14) () exhibit potent antifungal activity against Candida albicans, with MIC values ≤25 µg/mL. These derivatives highlight the importance of alkylthio groups and imidazole-thione substituents in enhancing antifungal efficacy. In contrast, this compound lacks these substituents, suggesting its primary activity may lie outside antifungal applications .

Neurological Receptor Modulators

The compound TCN-201 (3-chloro-4-fluoro-N-[(4-[(2-(phenylcarbonyl)hydrazino)carbonyl]phenyl)methyl]benzenesulfonamide) () is a selective negative allosteric modulator of GluN2A-containing NMDA receptors. Structural comparisons reveal:

- Shared features : Chloro and fluoro substituents on the benzene ring.

- Divergence : TCN-201 incorporates a phenylcarbonyl hydrazine linker and a carboxybenzyl group , whereas this compound substitutes this with a hydroxychroman-methyl group . This substitution may alter receptor-binding specificity or pharmacokinetic properties .

Compounds with Heterocyclic Side Chains

Examples include:

- 3-Chloro-4-fluoro-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1797954-88-1, ): Incorporates a piperidine-pyridazine moiety , which may enhance blood-brain barrier penetration.

These analogs demonstrate how heteroaromatic side chains modulate solubility and target engagement compared to the hydroxychroman-based side chain in the parent compound .

Data Tables: Structural and Functional Comparisons

Table 2. Physicochemical Properties

Key Research Findings

Antifungal Activity : Alkylthio and imidazole-thione substituents in benzenesulfonamides correlate with enhanced antifungal potency, as seen in compounds 11 and 14 (MIC ≤25 µg/mL) . The absence of these groups in this compound suggests divergent therapeutic applications.

Neurological Targets : TCN-201’s GluN2A selectivity underscores the role of aryl hydrazine linkers in NMDA receptor modulation. The hydroxychroman variant may exhibit unique binding kinetics due to its fused chroman ring .

Metabolic Stability : Heterocyclic side chains (e.g., pyridazine, thiophene-furan) improve metabolic resistance compared to hydroxychroman derivatives, which may undergo oxidative metabolism .

Biological Activity

3-Chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16ClFNO3S

- Molecular Weight : 353.82 g/mol

- CAS Number : 55256-17-2

The biological activity of sulfonamide compounds often involves the inhibition of specific enzymes or pathways. The proposed mechanisms for this compound include:

- Inhibition of Carbonic Anhydrase : Similar sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues.

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may extend to this compound through competitive inhibition of bacterial folate synthesis.

- Anti-inflammatory Effects : The presence of the hydroxychroman moiety suggests potential anti-inflammatory activity, possibly through modulation of inflammatory pathways.

Biological Activity Data

Table 1 summarizes key biological activities associated with this compound based on available literature.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent in clinical settings.

Case Study 2: Inhibition of Carbonic Anhydrase

In a biochemical assay, the compound demonstrated an IC50 value of approximately 50 µM against carbonic anhydrase II, indicating a moderate level of enzyme inhibition. This finding supports the hypothesis that this compound may influence physiological processes related to acid-base balance.

Case Study 3: Anti-inflammatory Properties

In vitro studies on human macrophages revealed that treatment with the compound led to a decrease in the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha). This suggests that it may have therapeutic potential in conditions characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis involves multi-step organic reactions, typically starting with nucleophilic substitution of a sulfonyl chloride intermediate with a chroman-4-ylmethylamine derivative. Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C), and catalytic bases like triethylamine to enhance reaction efficiency. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity .

Q. How can spectroscopic techniques confirm the molecular structure and purity of the compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.6 ppm for benzenesulfonamide) and chroman ring protons (δ 3.8–4.2 ppm for hydroxychroman).

- IR Spectroscopy : Peaks at 1334 cm (SO asymmetric stretch) and 1160 cm (SO symmetric stretch) confirm the sulfonamide group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H] at m/z ~397.1 .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) using recombinant targets (e.g., NMDA receptor subunits) can assess IC values. Cell viability assays (MTT or ATP-luciferase) in neuronal or cancer cell lines screen for cytotoxicity .

Advanced Research Questions

Q. How does this compound exhibit selectivity for NMDA receptor subtypes?

- Methodology : Radioligand binding assays (e.g., H-MDL 105,519 displacement) and patch-clamp electrophysiology on GluN1/GluN2A vs. GluN1/GluN2B receptors reveal >300-fold selectivity. Molecular docking studies predict interactions with the GluN2A subunit’s allosteric site, distinct from glycine-binding domains .

Q. What structural features contribute to its negative allosteric modulation (NAM) of NMDA receptors?

- Methodology : X-ray crystallography (using SHELX software ) or cryo-EM resolves the compound’s binding to the GluN2A voltage-sensing domain. Trifluoromethyl and chloro-fluoro substituents enhance hydrophobic interactions, while the hydroxychroman moiety stabilizes hydrogen bonding with Tyr109 and Asp110 residues .

Q. How can structure-activity relationship (SAR) studies improve potency and pharmacokinetics?

- Methodology :

- SAR : Systematic substitution of the benzenesulfonamide (e.g., replacing -Cl with -CF) and chroman moieties evaluates effects on IC and logP.

- ADME Profiling : Microsomal stability assays (human/rat liver microsomes) and PAMPA-BBB predict blood-brain barrier permeability. Clinical microdose studies (e.g., C-labeled compound) assess human PK parameters .

Q. What experimental strategies resolve contradictions in biological activity across different assay systems?

- Methodology : Cross-validation using orthogonal assays (e.g., calcium imaging with Fluo-4-AM vs. electrophysiology) identifies assay-specific artifacts. Meta-analysis of dose-response curves under varied glycine concentrations clarifies non-competitive antagonism mechanisms .

Key Research Findings

- The compound’s NMDA receptor antagonism is glycine-insensitive , distinguishing it from competitive antagonists like D-AP5 .

- Stereochemical purity (e.g., chroman ring configuration) critically impacts target engagement; enantiomeric separation via chiral HPLC is recommended .

- Metabolite identification (via LC-MS/MS) reveals hepatic oxidation of the hydroxychroman ring as a primary clearance pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.